molecular formula C12H6BrFO B15198836 1-Bromo-7-fluoro-dibenzofuran

1-Bromo-7-fluoro-dibenzofuran

Cat. No.: B15198836
M. Wt: 265.08 g/mol
InChI Key: RKTDDAZLBSPYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-7-fluoro-dibenzofuran is a halogenated dibenzofuran derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its structure is ideal for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Negishi coupling, to create novel compounds like rigid, fluorescent dibenzofuran-based α-amino acids . These synthetic amino acids are valuable as fluorescent probes due to their enhanced brightness and red-shifted emission compared to native tyrosine, making them suitable for studying peptide hydrolysis by enzymes like serine proteases using FRET-based assays . Incorporating halogen atoms like bromo and fluoro groups is a common strategy in drug discovery to enhance a compound's binding affinity and optimize its pharmacokinetic properties . Dibenzofuran and benzofuran scaffolds are frequently investigated for their biological activities, including potential anticancer properties . This reagent is intended for research applications only, including but not limited to the development of fluorescent tags, pharmaceutical intermediates, and materials science. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this compound appropriately in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrFO

Molecular Weight

265.08 g/mol

IUPAC Name

1-bromo-7-fluorodibenzofuran

InChI

InChI=1S/C12H6BrFO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H

InChI Key

RKTDDAZLBSPYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(O2)C=C(C=C3)F)C(=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 7 Fluoro Dibenzofuran and Analogues

Strategic Approaches to Dibenzofuran (B1670420) Core Formation

The construction of the dibenzofuran skeleton can be broadly categorized into methods that form the central furan (B31954) ring through either intramolecular carbon-oxygen (C-O) bond formation in a biaryl precursor or through annulation strategies that build the carbocyclic framework onto a pre-existing furan or benzene (B151609) ring.

Intramolecular C–O Bond Formation in Biaryl Precursors

A predominant strategy for dibenzofuran synthesis involves the cyclization of biaryl precursors, where a pre-formed biphenyl (B1667301) system containing appropriate functional groups undergoes an intramolecular cyclization to forge the crucial C-O bond of the furan ring.

Palladium catalysis has emerged as a powerful tool for the synthesis of dibenzofurans from various biaryl precursors. nih.govacs.org These methods often proceed via C-H activation and subsequent C-O bond formation. A notable approach involves the palladium-catalyzed cyclization of o-arylphenols. nih.gov This transformation can be achieved using a Pd(0)/Pd(II) catalytic system with air as the oxidant. acs.org Research has indicated that the rate-limiting step in this process is often the C-O reductive elimination rather than the initial C-H activation. acs.org This methodology demonstrates good functional group tolerance, making it a valuable tool for the synthesis of substituted dibenzofurans. acs.org

For instance, the synthesis of dibenzofurans from 2-biphenylyl disulfides has been achieved through a palladium-catalyzed oxidative process involving C-H functionalization. nih.gov This particular method is advantageous as it does not necessitate the addition of a metal oxidant, base, or ligand. nih.gov The versatility of palladium catalysis extends to the synthesis of various substituted dibenzofurans, highlighting its importance in modern organic synthesis. rsc.org

Table 1: Examples of Palladium-Catalyzed Dibenzofuran Synthesis
Starting MaterialCatalyst/ReagentsProductKey Features
o-ArylphenolPd(0)/Pd(II), Air (oxidant)Substituted DibenzofuranTolerates various functional groups; C-O reductive elimination is often rate-limiting. acs.org
2-Biphenylyl DisulfidePalladium(II) catalystDibenzothiophene (analogous to dibenzofuran synthesis)No need for additional metal oxidant, base, or ligand. nih.gov

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based systems for the synthesis of dibenzofurans. These reactions often involve the intramolecular Ullmann-type coupling of a suitably functionalized biaryl precursor. researchgate.net A key strategy is the copper-catalyzed intramolecular C-O bond formation in compounds like 2-(3-bromobenzothiophen-2-yl)phenols to yield benzothieno[3,2-b]benzofuran analogues, a reaction that can be extended to dibenzofuran synthesis. researchgate.net

The efficiency of these reactions can be significantly influenced by the choice of catalyst, base, and solvent. For example, the combination of CuI and 1,10-phenanthroline (B135089) has proven to be an effective catalytic system. researchgate.net In some cases, stoichiometric amounts of a copper salt, such as Cu(OAc)₂, may be required to drive the reaction to completion. researchgate.net Copper-catalyzed methods have also been developed for the synthesis of various heterocyclic compounds, demonstrating the broad applicability of this approach. nih.govrsc.orgrsc.org

Table 2: Copper-Catalyzed Cycloetherification for Dibenzofuran and Analogue Synthesis
Starting MaterialCatalyst/ReagentsProductKey Features
2-(3-Bromobenzothiophen-2-yl)phenolCuI/1,10-phenanthrolineBenzothieno[3,2-b]benzofuranEfficient intramolecular Ullmann C-O coupling. researchgate.net
syn-1,2-Bis(2-bromoaryl)ethane-1,2-diolsCu(II) oxinate, K₃PO₄, KI4b,9b-Dihydrobenzofuro[3,2-b]benzofuransDiastereomerically and enantiomerically pure products. researchgate.net

Intermolecular and Intramolecular Annulation Strategies

Annulation strategies involve the construction of one or more rings onto a pre-existing molecular scaffold. In the context of dibenzofuran synthesis, this can involve either the formation of the two benzene rings onto a central furan core or the construction of the furan ring through a cycloaddition reaction.

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be employed for the construction of the dibenzofuran skeleton. researchgate.netconicet.gov.ar This strategy often involves the reaction of a benzofuran (B130515) derivative acting as a dienophile with a suitable diene. For example, nitrobenzofurans have been shown to be effective dienophiles in polar Diels-Alder reactions. researchgate.netconicet.gov.ar The nitro group acts as a strong electron-withdrawing group, enhancing the dienophilic character of the benzofuran. researchgate.netconicet.gov.ar Subsequent elimination of the nitro group under thermal conditions provides a straightforward route to the dibenzofuran core. researchgate.netconicet.gov.ar

The versatility of this approach allows for the synthesis of a variety of substituted dibenzofurans by varying the substituents on both the dienophile and the diene. rsc.org This method has been successfully applied to the synthesis of various polycyclic aromatic compounds. rsc.org

Table 3: Diels-Alder Approach to Dibenzofuran Synthesis
DienophileDieneKey IntermediateFinal ProductKey Features
NitrobenzofuranVarious dienesCycloadductSubstituted DibenzofuranNitro group acts as an activating and leaving group. researchgate.netconicet.gov.ar

The Ullmann condensation, a classic copper-catalyzed reaction for the formation of C-O and C-C bonds, remains a relevant and powerful tool for the synthesis of dibenzofurans. Intramolecular Ullmann-type reactions are particularly useful for the final ring-closing step to form the dibenzofuran core from a biaryl ether precursor. This approach often involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. researchgate.net

Recent advancements have led to the development of more efficient and milder Ullmann-type coupling conditions. These often involve the use of ligands to improve the solubility and reactivity of the copper catalyst. While traditionally a C-O bond forming strategy, variations of the Ullmann reaction can also be employed for C-C bond formation in the synthesis of the biaryl precursor itself. The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper, a method that has been used for the synthesis of biphenyl derivatives. rsc.org

Regioselective Halogenation Strategies

Regioselective halogenation is a critical aspect of synthesizing specifically substituted aromatic compounds. In the context of dibenzofurans, the inherent electronic properties of the fused ring system guide the position of incoming electrophiles. However, to achieve non-canonical substitution patterns, such as in 1-bromo-7-fluoro-dibenzofuran, more sophisticated methods are necessary to override the natural reactivity of the core structure. These strategies often involve the use of directing groups or tailored precursors to install halogens at specific, desired positions.

Directed Ortho-Metalation and Halogenation (Bromination and Fluorination)

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. This chelation facilitates the deprotonation of the proton at the adjacent ortho position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a suitable electrophile, such as a halogen source, to introduce a substituent with high regiochemical control.

Fluorine itself is recognized as a potent, albeit modest, directing group in ortho-metalation reactions. researchgate.netnih.gov The high electronegativity of the fluorine atom increases the acidity of the adjacent C-H bonds, facilitating their removal by a strong base. nih.gov This property makes fluoroarenes valuable starting materials. In a synthetic sequence targeting this compound, a fluoroarene precursor can be used to direct the installation of other substituents before the formation of the dibenzofuran ring system. For instance, a fluorinated phenol or diaryl ether could be subjected to DoM to introduce a group that will later facilitate cyclization or further functionalization. The thermodynamic preference for metalation ortho to fluorine makes this a reliable method for building highly substituted aromatic precursors. nih.gov

Table 1: Examples of Directed Ortho-Metalation (DoM)

Directing Group Base Electrophile Product
Methoxy (B1213986) (-OCH₃) n-BuLi Br₂ Ortho-brominated anisole
Amide (-CONR₂) s-BuLi I₂ Ortho-iodinated benzamide

The introduction of bromine onto the dibenzofuran scaffold can be accomplished through several routes, with the choice depending on the desired regioselectivity and the nature of the substrate.

Electrophilic Bromination : Standard electrophilic bromination of unsubstituted dibenzofuran typically yields a mixture of products, with a preference for the 2-, 3-, 7-, and 8-positions due to electronic activation. capes.gov.br Reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. nih.govyoutube.com To achieve bromination at the 1-position, the presence of a directing group or the use of a pre-functionalized substrate is necessary to overcome the natural regiochemical preference. The reactivity of the aromatic rings is influenced by the metal catalysts used, with iron-containing particles showing high activity in promoting bromination. nih.gov

Organometallic Routes : A more precise method for introducing bromine involves the use of organometallic intermediates. Following a directed ortho-metalation as described previously, the resulting aryllithium or aryl-Grignard species can be treated with an electrophilic bromine source like Br₂ or 1,2-dibromoethane. This approach ensures that the bromine atom is installed exclusively at the metalated position, providing excellent regiocontrol that is often difficult to achieve with standard electrophilic substitution.

Late-Stage Functionalization for Halogen Incorporation

Late-stage functionalization refers to the introduction of key chemical groups, such as halogens, at the final stages of a synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of complex molecules from a common intermediate. For a target like this compound, this could involve synthesizing a dibenzofuran core and then introducing the bromine and fluorine atoms. Palladium-catalyzed C-H activation has emerged as a powerful tool for such transformations, enabling the direct conversion of a C-H bond to a C-halogen bond with high regioselectivity, often guided by a directing group. thieme-connect.de This approach avoids the need to carry sensitive halogenated intermediates through multiple synthetic steps.

Multi-Step Synthetic Sequences for this compound

The construction of asymmetrically substituted dibenzofurans like this compound necessitates a well-designed multi-step synthesis. A common and effective strategy involves the formation of a diaryl ether precursor, followed by an intramolecular cyclization to forge the central furan ring.

Precursor Synthesis Involving Halogenated Biphenyls

A key strategy for constructing the dibenzofuran skeleton involves the cyclization of diaryl ether precursors. biointerfaceresearch.com These precursors are typically synthesized via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig coupling between a phenol and an aryl halide. To synthesize this compound, a logical approach involves coupling a suitably substituted phenol and aryl halide, followed by a ring-closing reaction.

An efficient synthetic route can be envisioned starting from 2,6-dibromophenol (B46663) and 4-fluoroanisole.

Table 2: Proposed Synthetic Route for this compound

Step Reactants Reagents and Conditions Intermediate/Product
1. Ether Formation 2,6-Dibromophenol, 4-Fluoroanisole CuI, Cs₂CO₃, DMF, 140 °C 1-(2,6-Dibromophenoxy)-4-fluorobenzene
2. Demethylation 1-(2,6-Dibromophenoxy)-4-fluorobenzene BBr₃, CH₂Cl₂ 2-(2,6-Dibromophenoxy)-5-fluorophenol

This sequence begins with an Ullmann coupling to form the diaryl ether. Subsequent demethylation of the methoxy group is necessary to reveal a phenol, which can then participate in an intramolecular palladium-catalyzed C-H/C-Br coupling reaction to form the dibenzofuran ring. biointerfaceresearch.comorganic-chemistry.org The regiochemistry is controlled by the specific placement of the bromine and fluorine atoms on the starting materials. This method provides a clear and adaptable pathway to the target compound and its analogues.

Cyclization and Aromatization Steps

Once the diaryl ether or biphenyl precursor is synthesized, the next critical phase is the formation of the central furan ring, which is typically achieved through a cyclization reaction followed by aromatization.

Intramolecular nucleophilic aromatic substitution (SNA_r) is a powerful strategy for the cyclization of diaryl ethers to form the dibenzofuran core. nih.gov In this reaction, a nucleophilic atom (in this case, the oxygen of a phenol) attacks an activated aromatic ring, displacing a leaving group (commonly a halogen like fluorine). nih.gov

This approach is particularly effective when a fluorine atom is positioned ortho to the ether linkage, as it serves as a good leaving group in the SNA_r reaction. nih.gov The one-pot synthesis method mentioned earlier utilizes an in-situ deprotection of an acyl group to generate a phenoxide, which then undergoes rapid intramolecular cyclization via SNA_r to furnish the dibenzofuran ring system. nih.govresearchgate.net The reaction is typically carried out under basic conditions. nih.gov

PrecursorBaseLeaving GroupKey StepProductRef.
Biaryl phenolPotassium tert-butoxideFluorineIntramolecular SNA_rDibenzofuran nih.gov
o-Iododiaryl etherCesium fluoride (B91410)IodinePalladium-catalyzed cyclizationDibenzofuran organic-chemistry.org

This table highlights key aspects of the SNAr cyclization for dibenzofuran formation.

The formation of the furan ring in dibenzofurans can also be achieved through dehydrogenative cyclization or oxidation of a suitable precursor. Palladium-catalyzed dehydrogenative ring closure of diphenyl ethers offers a direct route to dibenzofurans. rsc.org This process involves an intramolecular C-H activation and C-O bond formation, often using an oxidant like air or a copper complex to regenerate the active palladium catalyst. researchgate.netacs.orgacs.org

This method can tolerate a variety of functional groups and provides a complementary approach to other synthetic routes. acs.orgacs.org The reaction is typically carried out at elevated temperatures in a high-boiling solvent like mesitylene. acs.org The turnover-limiting step in some of these catalytic cycles has been identified as the C-O reductive elimination rather than the initial C-H activation. acs.orgacs.org

PrecursorCatalystOxidantKey ProcessProductRef.
2-PhenylphenolPd(OAc)2AirC-H Activation/C-O CyclizationDibenzofuran acs.org
Diphenyl etherPalladium acetate (B1210297)OxygenDehydrogenative CouplingDibenzofuran rsc.org

This table summarizes conditions for the formation of the furan ring via dehydrogenation and oxidation.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of increasing importance. The goal is to develop more environmentally benign and sustainable synthetic processes. biointerfaceresearch.combohrium.com

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, such as the combined Negishi coupling and SNA_r cyclization, are advantageous in this regard as they reduce the number of purification steps and minimize waste. nih.govresearchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic alternatives. For example, the use of water as a solvent in some steps or the replacement of harsh bases with milder ones. jsynthchem.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. The use of palladium and copper catalysts in the synthesis of dibenzofurans is a prime example, as they can be used in low concentrations and are often recyclable. organic-chemistry.orgbiointerfaceresearch.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The development of visible-light-promoted synthesis of dibenzofuran derivatives is a step in this direction. epa.gov

Renewable Feedstocks: While not yet prevalent for this specific compound, future research may focus on utilizing starting materials derived from renewable resources.

An efficient and environmentally friendly synthesis process for 1-bromo-dibenzofuran has been disclosed which aims to address the toxicity and corrosivity (B1173158) of raw materials and the complexity of preparation in prior art. ull.es This process utilizes a two-step method involving a Williamson synthesis followed by a ring-closing reaction. ull.es

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity of the Dibenzofuran (B1670420) Core with Halogen Substituents

The presence of both bromine and fluorine atoms on the dibenzofuran skeleton significantly modulates its inherent reactivity. These halogen substituents exert both inductive and resonance effects, which influence the electron density of the aromatic rings and, consequently, their susceptibility to attack by various reagents.

Influence of Bromine and Fluorine on Aromatic Substitution Reactions

However, both halogens also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen. In the case of 1-bromo-7-fluoro-dibenzofuran, the potential sites for substitution are influenced by both atoms. The bromine at position 1 directs towards positions 2 and 4, while the fluorine at position 7 directs towards positions 6 and 8. The ultimate regioselectivity of a given electrophilic substitution reaction would depend on the specific reagents and conditions, with steric hindrance also playing a crucial role in determining the final product distribution.

Stability under Various Reaction Conditions

However, the stability of the compound can be compromised under certain chemical conditions. For instance, while generally inert to many reagents, the dibenzofuran ring system can undergo degradation under harsh oxidative conditions. The presence of bromine and fluorine atoms can also influence its stability in the presence of strong bases or organometallic reagents, which may promote side reactions or decomposition, particularly at elevated temperatures. rsc.org The potential for reductive dehalogenation under certain catalytic conditions also represents a pathway for its transformation. researchgate.net

Transformations of the Bromine Moiety

The bromine atom at the C-1 position is the most versatile handle for synthetic transformations, primarily due to the polarity of the C-Br bond and its susceptibility to reaction with transition metal catalysts.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine substituent in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a highly effective method for introducing new aryl or vinyl groups at the C-1 position. libretexts.org The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. youtube.com The reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established, and the presence of the fluorine atom at the 7-position is not expected to significantly hinder this transformation. thieme-connect.de In fact, fluorinated aryl compounds are commonly used in these reactions. thieme-connect.denih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Role
Aryl Halide This compound Substrate
Boronic Acid/Ester Phenylboronic acid Coupling Partner
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Catalyst
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates boronic acid
Solvent Toluene, Dioxane, DMF Reaction Medium

The Heck reaction provides a means to introduce an alkene substituent at the C-1 position by reacting the bromo-dibenzofuran with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a cornerstone of C-C bond formation and is widely applicable to aryl bromides. mdpi.comresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. wikipedia.org

Table 2: Key Components of the Heck Reaction

Component Example Function
Aryl Halide This compound Electrophilic partner
Alkene Styrene, Acrylates Nucleophilic partner
Palladium Catalyst Pd(OAc)₂, PdCl₂ Catalyst
Base Et₃N, K₂CO₃ Neutralize HBr byproduct
Solvent DMF, Acetonitrile Reaction Medium

Nucleophilic Displacement of Bromine

Transformations that might be considered nucleophilic displacement often require harsh conditions, such as high temperatures and the use of strong bases or copper catalysts (e.g., Ullmann condensation). For example, displacement by alkoxides or amines would likely necessitate such forcing conditions, and the potential for side reactions, including elimination or decomposition, would be high. epa.gov

Reductive Dehalogenation Processes

The bromine atom can be selectively removed from the dibenzofuran ring through reductive dehalogenation, converting the molecule to 7-fluoro-dibenzofuran. A common and effective method for this transformation is catalytic hydrogenation . numberanalytics.com This process typically involves reacting the bromo-derivative with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). libretexts.orgresearchgate.net The reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and may require the presence of a base, such as potassium acetate or triethylamine, to neutralize the hydrobromic acid that is formed.

Aromatic rings themselves are generally resistant to hydrogenation under conditions that reduce aryl halides, allowing for the selective removal of the bromine atom. libretexts.org More severe conditions, such as higher pressures and temperatures or more active catalysts like rhodium on carbon, would be required to reduce the aromatic rings of the dibenzofuran core. libretexts.orgyoutube.com

Table 3: Common Reagents for Reductive Dehalogenation of Aryl Bromides

Method Reagents Typical Conditions
Catalytic Hydrogenation H₂, Pd/C 1 atm H₂, Room Temperature
Transfer Hydrogenation HCOOH, Et₃N, Pd/C Refluxing solvent

Transformations of the Fluorine Moiety

The fluorine substituent on the dibenzofuran ring, while generally conferring high stability, can be strategically transformed through modern synthetic methodologies. The reactivity of the C-F bond is of particular interest for late-stage functionalization and the synthesis of novel derivatives.

The activation of the typically inert C(sp²)–F bond is a challenging yet rewarding area of organic synthesis. For a non-activated aryl fluoride (B91410) like this compound, which lacks strong electron-withdrawing groups to facilitate traditional nucleophilic aromatic substitution, specialized catalytic systems are generally required.

Recent advances have demonstrated that transition-metal-mediated processes can effectively cleave C–F bonds. For instance, nickel-catalyzed cross-coupling reactions have been successfully employed for the arylation of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This type of transformation proceeds through the activation of the C–F bond by a low-valent nickel species. beilstein-journals.org It is plausible that similar nickel-based catalytic systems could be applied to this compound to replace the fluorine atom with various aryl or alkyl groups, provided that the bromine atom at the 1-position has been previously functionalized or is unreactive under the specific conditions.

Furthermore, photocatalytic methods are emerging as a powerful tool for C–F bond activation under mild conditions. nih.gov Organic photoredox catalysts can facilitate the reduction of C-F bonds to generate carbon-centered radicals, which can then participate in a variety of bond-forming reactions. nih.gov This approach could potentially be used to functionalize the 7-position of the dibenzofuran core.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. However, the SNAr of non-activated aryl fluorides is challenging due to the strength of the C-F bond and the lack of electronic activation. researchgate.netrsc.org

Despite these challenges, methods have been developed to achieve nucleophilic substitution on electron-neutral and electron-rich fluoroarenes. One promising strategy involves the use of organic photoredox catalysis to enable a cation radical-accelerated nucleophilic aromatic substitution. researchgate.net This process allows for the substitution of fluoride with a variety of nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. researchgate.net For this compound, this would allow for the introduction of nitrogen- and oxygen-based functionalities at the 7-position.

Another approach for the SNAr of non-activated aryl fluorides involves the use of strong nucleophiles, such as amide enolates, under relatively mild conditions. researchgate.netrsc.org These reactions are thought to proceed through a concerted SNAr pathway. rsc.org The application of such methods to this compound could provide access to a range of arylated amide derivatives.

Derivatization and Functionalization Strategies

The presence of two distinct halogen atoms on the this compound scaffold allows for orthogonal and sequential functionalization, leading to a wide array of complex derivatives. The differential reactivity of the C-Br and C-F bonds is key to these strategies.

The bromine atom at the 1-position is the more reactive site for traditional cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, are expected to proceed selectively at the C-Br bond while leaving the C-F bond intact. This has been demonstrated in the analogous system of 5-bromo-2-fluorobenzofuran, where a palladium catalyst selectively coupled an arylboronic acid at the C-Br position. beilstein-journals.org This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at the 1-position of the dibenzofuran core.

Following the functionalization of the 1-position, the fluorine at the 7-position can then be targeted using the C-F activation or nucleophilic substitution methods described previously. This sequential approach enables the synthesis of disubstituted dibenzofurans with different functional groups at the 1- and 7-positions.

The initial derivatization products of this compound can undergo further chemical modifications to achieve greater scaffold diversification. For example, if an amino group is introduced at the 7-position via nucleophilic substitution, it can be further acylated, alkylated, or used as a directing group for subsequent electrophilic aromatic substitution on the dibenzofuran ring.

Similarly, if a boronic acid or ester is introduced at the 1-position via a Miyaura borylation of the C-Br bond, this can serve as a versatile intermediate for a second round of cross-coupling reactions, introducing even more complex fragments. The dibenzofuran ring itself can also undergo electrophilic substitution reactions, although the directing effects of the existing and newly introduced substituents would need to be carefully considered.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific NMR data for 1-Bromo-7-fluoro-dibenzofuran is currently available in the public domain.

Experimental ¹H NMR data for this compound has not been reported.

Experimental ¹³C NMR data for this compound has not been reported.

Experimental ¹⁹F NMR data for this compound has not been reported.

No 2D NMR studies for this compound have been published.

Mass Spectrometry (MS)

High-resolution mass spectrometry data for this compound is not available.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the case of this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. youtube.comdocbrown.info This pattern, where two peaks of nearly equal intensity are separated by two mass-to-charge units (m/z), is a key diagnostic feature. youtube.comdocbrown.info

The fragmentation of the molecular ion under electron ionization provides further structural confirmation. The weakest bond in the molecule, the C-Br bond, is often the first to break, leading to the loss of a bromine radical. docbrown.info Other common fragmentation pathways for aromatic compounds include the loss of carbon monoxide (CO) and the cleavage of the dibenzofuran (B1670420) ring system. The specific fragmentation pattern observed for this compound allows for the confirmation of the substituent positions and the core dibenzofuran structure. The presence of fluorine also influences fragmentation, though it does not participate as effectively in electron ionization. nih.gov

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonDescriptionPredicted m/z
[M]⁺Molecular Ion266/268
[M-Br]⁺Loss of Bromine187
[M-CO]⁺Loss of Carbon Monoxide238/240
[M-Br-CO]⁺Loss of Bromine and Carbon Monoxide159

Note: The m/z values are based on the most abundant isotopes and the presence of both ⁷⁹Br and ⁸¹Br for bromine-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable technique for the analysis of complex mixtures of halogenated compounds. nih.gov It allows for the separation of different isomers and the assessment of the purity of a specific compound like this compound. The retention time in the gas chromatograph is characteristic of the compound, while the mass spectrometer provides definitive identification. nih.govnih.govsigmaaldrich.com

Isomer profiling is particularly important for halogenated dibenzofurans, as different isomers can exhibit varying chemical and physical properties. nih.govresearchgate.netnih.gov The manufacturing process of such compounds can often lead to a mixture of isomers. nih.gov GC-MS, especially with high-resolution capillary columns, can effectively separate these isomers, allowing for their individual identification and quantification. This is crucial for ensuring the quality and consistency of the compound for any subsequent research or application. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater resolving power for complex samples of halogenated dibenzofurans. nih.govresearchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the C-Br, C-F, and C-O-C (ether) functional groups, as well as the aromatic C-H and C=C bonds of the dibenzofuran ring system.

The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. researchgate.net The C-F stretching vibration, on the other hand, is known to be strong and occurs at higher wavenumbers. spectroscopyonline.com The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600-1400 cm⁻¹ region. The asymmetric C-O-C stretching of the dibenzofuran ether linkage is also a key diagnostic peak. The specific positions and intensities of these bands provide a unique fingerprint for the this compound molecule.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1400
C-O-C (ether)Asymmetric Stretching~1280 - 1200
C-FStretching~1250 - 1000
C-BrStretching~690 - 515

X-ray Crystallography for Solid-State Molecular Structure and Conformation

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers the most definitive and detailed picture of the three-dimensional molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of each atom in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like DFT and Ab Initio calculations provide deep insights into electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

DFT is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic properties of medium-sized organic molecules like substituted dibenzofurans.

Conformer Analysis and Stability

For a molecule like 1-Bromo-7-fluoro-dibenzofuran, which has a rigid tricyclic core, significant conformational isomerism is not expected. The dibenzofuran (B1670420) ring system is largely planar. Theoretical calculations would typically confirm the planarity of the lowest energy state and quantify the energetic barriers to any minor puckering or distortion. A full conformer analysis would involve rotating the substituents, although this is not applicable here, and mapping the potential energy surface to identify the global and local energy minima. Without specific studies, it is not possible to present a data table of relative conformer energies.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For related halogenated dibenzofurans, DFT studies have shown that the location and type of halogen substituent significantly influence the energies and spatial distribution of these orbitals. However, no specific HOMO-LUMO energy values or visualizations for this compound have been published. A hypothetical data table for such findings would include the energies of HOMO, LUMO, and the resulting energy gap in electron volts (eV).

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

(This table is for illustrative purposes only; no published data exists)

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. They offer higher accuracy than standard DFT for calculating energies and molecular properties, albeit at a much greater computational expense. Such high-level calculations are often used to benchmark results from more economical methods like DFT. There are currently no published ab initio calculations for this compound.

Molecular Modeling and Dynamics Simulations

These computational techniques are used to study the physical movements and conformational flexibility of molecules over time.

Conformational Analysis and Flexibility

As noted, the dibenzofuran core is rigid. Molecular dynamics simulations would primarily investigate the vibrational modes of the molecule and the interactions of the bromine and fluorine substituents with their local environment. These simulations could provide insights into the molecule's behavior in different solvents or within a biological system. However, no such simulation studies have been performed or published for this compound, meaning no data on its dynamic behavior or flexibility is available.

Intermolecular Interactions

The intermolecular interactions of this compound are dictated by its unique electronic structure, featuring a bromine atom, a fluorine atom, and an electron-rich dibenzofuran core. Theoretical investigations into similar halogenated aromatic systems provide a framework for understanding the forces at play.

Key interactions for this molecule include:

Halogen Bonding: The bromine atom on the dibenzofuran ring is capable of forming halogen bonds. Computational studies on related molecules like bromo-pentafluorobenzene show that the bromine atom can possess a region of positive electrostatic potential, known as a σ-hole, opposite the C-Br covalent bond. rsc.org This positive region can interact favorably with electron-rich atoms (like the oxygen in another dibenzofuran molecule) or π-systems. rsc.org

π-π Stacking: The planar, aromatic dibenzofuran ring system allows for significant π-π stacking interactions. These are non-covalent interactions between aromatic rings that contribute substantially to the stability of molecular assemblies in both solid and solution phases.

Dipole-Dipole and Quadrupolar Interactions: The presence of highly electronegative fluorine and oxygen atoms, in addition to the bromine atom, creates a complex distribution of charge across the molecule, resulting in a significant molecular dipole and quadrupole moment. These moments govern the long-range electrostatic interactions between molecules.

π-Hole Interactions: Theoretical studies have also identified π-holes, which are electron-deficient regions on the faces of the aromatic ring, as being important in the intermolecular interactions of halogenated benzenes. rsc.org These can interact with electron-rich sites on neighboring molecules.

Computational methods like Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are employed to characterize and quantify these interactions, revealing the driving forces behind the formation of molecular dimers and larger aggregates. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are theoretical frameworks that aim to correlate the structural or physicochemical properties of compounds with their biological activities or physical properties, respectively. nih.gov For this compound, such studies would be invaluable for predicting its behavior in various systems.

Predictive Modeling of Reactivity and Potential Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predictive modeling. rsc.org For a compound like this compound, DFT calculations can be used to model its reactivity and explore potential reaction pathways.

Key parameters calculated to predict reactivity include:

Formation Energy: Provides insight into the thermodynamic stability of the molecule. rsc.org

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity.

Electrophilicity and Nucleophilicity Indices: These global reactivity descriptors, derived from electronic chemical potential and chemical hardness, quantify the molecule's propensity to act as an electrophile or nucleophile. rsc.org

By modeling transition states and reaction coordinates, computational studies can predict the most likely pathways for metabolic transformation, degradation, or synthetic modification, guiding experimental research.

Descriptors Based on Molecular Orbital Densities and Partial Charges

The electronic landscape of this compound is fundamental to its interactions and reactivity. QSAR and QSPR models heavily rely on descriptors derived from this landscape. nih.gov

Molecular Orbital Descriptors:

HOMO and LUMO Energies: As mentioned, these are crucial for predicting how the molecule will interact with other electron donors or acceptors.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the van der Waals surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, negative potential would be expected around the fluorine and oxygen atoms, while a positive σ-hole may be present on the bromine atom.

Partial Charge Descriptors:

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. These charges are critical inputs for molecular mechanics simulations and can be used as descriptors in QSAR to model electrostatic interactions.

The table below summarizes common physicochemical descriptors that would be relevant for QSAR/QSPR studies of this compound, based on general principles applied to related structures. nih.gov

Descriptor CategorySpecific DescriptorRelevance
Electronic HOMO/LUMO EnergiesPredicts electron-donating/accepting ability and reactivity.
Dipole MomentQuantifies molecular polarity, influencing solubility and interactions.
Partial Atomic ChargesDescribes the charge distribution, key for electrostatic interactions.
Steric/Topological Molecular Weight (MW)A basic descriptor of molecular size. nih.gov
Molar Refractivity (MR)Relates to molecular volume and polarizability. nih.gov
Surface Area/VolumeDescribes the molecule's shape and potential for interaction.
Hydrophobicity Log P (Partition Coefficient)Predicts how the molecule distributes between fatty and aqueous environments.

Mechanistic Insights from Computational Studies

Computational studies offer profound mechanistic insights that are often difficult to obtain through experimental means alone. For this compound, these studies can elucidate the "how" and "why" of its chemical behavior.

For instance, in studying the synthesis of dibenzofuran derivatives, DFT calculations can be used to verify the stability of proposed intermediates and products. rsc.org By comparing the energies of different potential structures, researchers can confirm the regio- and diastereoselectivity observed in a reaction, providing a theoretical foundation for the experimental outcome. rsc.org

Furthermore, computational investigations into intermolecular forces, as described for related halogenated systems, reveal the specific nature of the bonds that drive molecular recognition and self-assembly (e.g., σ-hole vs. π-hole interactions). rsc.org Energy decomposition analysis (EDA) can dissect the total interaction energy into its constituent parts—electrostatic, exchange-repulsion, polarization, and dispersion—providing a detailed understanding of the forces governing how this compound interacts with other molecules, receptors, or surfaces.

Environmental Chemistry and Formation Pathways

Unintentional Formation Mechanisms

1-Bromo-7-fluoro-dibenzofuran is not a commercially manufactured chemical. Its presence in the environment is expected to result from unintentional formation during high-temperature processes where both brominated and fluorinated precursor compounds are present.

High-temperature industrial processes and uncontrolled combustion are significant sources of halogenated dibenzofurans. These compounds can be formed through complex chemical reactions in the gas phase and on the surface of fly ash particles.

The formation of this compound is mechanistically analogous to that of PBDD/Fs and PCDD/Fs. researchgate.net PBDD/Fs are known to form during combustion processes through three primary pathways: precursor formation, de novo synthesis, and the dispersion of materials that already contain them as impurities. researchgate.netacs.org The precursor formation route, which is considered the most significant for PBDD/Fs, involves the conversion of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), into PBDD/Fs through reactions like condensation or elimination. acs.orgiaea.org A key step in this process is the loss of a bromine or hydrogen atom from an ortho position on the precursor molecule, followed by a ring-closure reaction. acs.orgnih.gov

Similarly, it is hypothesized that this compound can be formed from precursor molecules that contain both bromine and fluorine atoms on a diphenyl ether or similar backbone. Condensation reactions involving bromophenoxy and fluorophenoxy radicals, or a single precursor molecule containing both halogens, could lead to the formation of this mixed halogenated dibenzofuran (B1670420). nih.gov Studies on mixed bromo-chloro dibenzofurans have shown that condensation reactions of different halogenated phenoxy radicals are a viable formation pathway. nih.gov

The de novo synthesis pathway, which involves the reaction of carbon sources with inorganic halogens on a fly ash surface, is another potential route. nih.gov This process is well-documented for PCDD/Fs and is likely applicable to mixed halogenated dibenzofurans in the presence of both bromide and fluoride (B91410) salts.

Table 1: Analogy of Formation Pathways for Halogenated Dibenzofurans

Formation PathwayDescription for PBDD/FsAnalogous Postulate for this compoundKey Precursors (Analogous)
Precursor Formation Conversion of BFRs (e.g., PBDEs) via ring closure. acs.orgiaea.orgConversion of bromo-fluoro aromatic compounds via ring closure.Bromo-fluoro-diphenyl ethers, bromofluorophenols.
De Novo Synthesis Reactions of carbon, oxygen, bromine, and chlorine on fly ash. nih.govReactions of carbon, oxygen, bromine, and fluorine on fly ash.Carbon sources, inorganic bromides and fluorides.
Dispersion Release of existing PBDD/F impurities in materials. researchgate.netRelease of existing this compound as an impurity.Products containing brominated and fluorinated compounds.

This table is generated based on analogous formation pathways of PBDD/Fs and PCDD/Fs.

The primary precursors for PBDD/F formation in combustion environments are brominated flame retardants (BFRs), which are widely used in plastics, textiles, and electronics. researchgate.netiaea.orgnih.gov During thermal stress, such as in waste incineration or accidental fires, these BFRs can break down and recombine to form PBDD/Fs. nih.gov The presence of other substances like antimony(III) oxide can increase the yield of these reactions. nih.gov

For the formation of this compound, the presence of both brominated and fluorinated precursors in the combustion fuel is a prerequisite. While BFRs are well-established precursors for the bromine component, the fluorine source could come from various fluorinated compounds. For instance, research has shown that polyfluorinated dibenzofurans (PFDFs) can be found as impurities in fluorophenols. nih.gov Furthermore, the pyrolysis of chlorofluorocarbons has been demonstrated to produce chlorinated-fluorinated dibenzofurans, indicating that fluorinated compounds can participate in these high-temperature formation reactions. nih.gov Therefore, the co-combustion of materials containing BFRs and fluorinated polymers (e.g., PTFE) or other fluorinated chemicals could create the necessary conditions for the formation of this compound.

Photodegradation, or the breakdown of compounds by light, is a potential transformation pathway for halogenated dibenzofurans in the environment. researchgate.netnih.gov Studies on PCDD/Fs have shown that these compounds can be degraded by UV light, with the rate of degradation being influenced by the degree of chlorination and the specific isomer. nih.gov Generally, the rate of direct photolysis for PCDFs is faster than for PCDDs. nih.gov The primary degradation mechanism is often the cleavage of the carbon-halogen bond. nih.gov

For this compound, it is expected that it would also undergo photodegradation. The relative strength of the carbon-fluorine versus the carbon-bromine bond would likely influence the primary degradation pathway. The carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-fluorine bond, suggesting that debromination might be the initial step in its photodegradation. The rate of degradation would also depend on environmental conditions, such as the intensity of sunlight and the medium in which the compound is present (e.g., water, soil, or air). researchgate.netnih.gov

High-Temperature Oxidation Processes Involving Halogenated Precursors

Environmental Fate and Distribution in Natural Matrices (General Considerations)

The environmental fate of persistent organic pollutants like halogenated dibenzofurans is characterized by their tendency to remain in the environment for long periods, bioaccumulate in food chains, and undergo long-range transport.

Pathways of Environmental Transport (e.g., Atmospheric, Aquatic)

No specific studies on the environmental transport of this compound were found. For related halogenated dibenzofurans, atmospheric transport is a primary route of environmental dispersion, with the compounds existing in both vapor and particle-bound phases. ntis.govosti.govscilit.comacs.org The distribution between these phases is governed by the compound's vapor pressure and the ambient temperature. ntis.gov Transport in aquatic systems is also significant, with these compounds tending to partition to sediment and organic matter due to their low water solubility. scilit.com However, without experimental data on the physicochemical properties of this compound, its specific behavior in atmospheric or aquatic environments cannot be detailed.

Abiotic Degradation Processes

Photolytic Degradation Mechanisms

Specific photolytic degradation mechanisms for this compound are not documented. Generally, halogenated dibenzofurans can undergo photolysis, where the absorption of light leads to the cleavage of carbon-halogen bonds. The rate and products of this degradation are dependent on the type of halogen and the solvent or medium. For instance, the carbon-bromine bond is typically weaker than the carbon-fluorine bond, suggesting that photolytic debromination might be a more likely initial degradation step. However, the presence of a fluorine atom could influence the electronic properties of the molecule and its susceptibility to photolysis in ways that cannot be predicted without specific experimental studies.

Applications in Chemical Research and Advanced Materials Science

Research Tools in Chemical Biology

It is possible that 1-Bromo-7-fluoro-dibenzofuran is a novel compound that has not yet been synthesized or characterized, or that research on it is proprietary and not published in the public domain.

Compound Name Table

Design of Molecular Scaffolds for Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) represents a significant and challenging area in therapeutic research. The development of small molecules that can disrupt or stabilize these interactions holds immense promise for treating a wide range of diseases. Molecular scaffolds serve as a foundational framework for the spatial presentation of functional groups that can mimic the key binding epitopes of a protein partner.

The rigid dibenzofuran (B1670420) core of this compound provides a stable platform for the attachment of various chemical moieties. The bromine atom at the 1-position and the fluorine atom at the 7-position offer distinct opportunities for further chemical modification through reactions such as cross-coupling, allowing for the systematic exploration of chemical space around the scaffold. This variability is crucial for designing molecules that can effectively target the often large and shallow interfaces involved in PPIs. The introduction of halogen atoms can also enhance binding affinity and specificity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Fluorescent Probes for Biological Process Investigations

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The dibenzofuran moiety, due to its extended π-system, exhibits intrinsic fluorescence. Research into dibenzofuran α-amino acids has demonstrated their potential as fluorescent probes with favorable photophysical properties, including significant quantum yields. nih.govacs.org

The this compound scaffold could serve as a core for a new class of fluorescent probes. The electronic effects of the bromo and fluoro substituents can be exploited to fine-tune the absorption and emission wavelengths, as well as the quantum yield of the fluorophore. This tunability is highly desirable for developing probes with specific spectral properties tailored for multiplex imaging or for use in conjunction with other fluorescent molecules.

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for probing and modulating their structure and function. Conformationally rigid amino acid analogues are particularly valuable as they can restrict the conformational flexibility of peptides, leading to enhanced binding affinity and metabolic stability.

Building upon the synthesis of dibenzofuran-based α-amino acids, this compound could be elaborated into a novel, conformationally constrained amino acid analogue. nih.govacs.org The rigid dibenzofuran core would serve as a bulky, planar side chain, while the bromine and fluorine atoms could be used to modulate the electronic properties and potential for specific interactions of the amino acid. The introduction of halogen atoms onto the side chains of amino acids is a recognized method for influencing the physicochemical and structural properties of modified polypeptides. nih.gov

Förster Resonance Energy Transfer (FRET) is a widely used technique for studying molecular interactions and dynamics. FRET-based assays rely on the energy transfer between a donor fluorophore and an acceptor molecule when they are in close proximity. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their relative orientation.

Dibenzofuran α-amino acids have been successfully employed as FRET donors in internally quenched fluorescent peptides to monitor enzyme activity. nih.govacs.org Specifically, a decapeptide containing a dibenzofuran amino acid as the donor and a 2,4-dinitrophenyl-lysine as the acceptor was used to probe the kinetics of trypsin-mediated hydrolysis. nih.govacs.org The fluorescence of the dibenzofuran donor was quenched in the intact peptide and was restored upon cleavage of the peptide by the enzyme. nih.govacs.org The calculated Förster distance for this FRET pair was found to be 34.20 Å, which is comparable to other commonly used FRET pairs. acs.org

The this compound scaffold, when incorporated into a suitable probe, could also function as a FRET donor. The specific photophysical properties imparted by the halogen substituents could be advantageous in designing FRET pairs with improved spectral characteristics and dynamic range for various biological applications, including high-throughput screening and in vivo imaging.

Potential as a Pharmacophore in Drug Discovery Research (Mechanism-Oriented)

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The unique three-dimensional arrangement of the dibenzofuran core, coupled with the specific electronic properties of the bromo and fluoro substituents, positions this compound as a potentially valuable pharmacophore for the design of novel therapeutic agents. Benzofuran (B130515) derivatives have shown potential anticancer activity, highlighting the utility of this general heterocyclic system in medicinal chemistry. nih.gov

Exploration of Molecular Interactions with Biological Targets

The bromine and fluorine atoms in this compound can significantly influence its interactions with biological targets. Fluorine is often introduced into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability. Bromine, being larger and more polarizable, can participate in halogen bonding, which can be a strong, directional, and specific interaction with electron-donating groups on a protein, such as backbone carbonyls or the side chains of serine, threonine, and tyrosine.

The structure-activity relationships of brominated flavonoids have been studied, indicating that the position and nature of halogen substitution can have a profound impact on biological activity. researchgate.net The metabolic fate of brominated dibenzofurans has also been investigated, with findings suggesting that the substitution pattern is a major determinant of their biological persistence. nih.gov These studies underscore the importance of understanding the specific molecular interactions of halogenated compounds in a biological context.

Structure-Based Design Principles for Targeted Modulators

Structure-based drug design relies on the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. The rigid and planar nature of the this compound scaffold provides a well-defined starting point for computational modeling and inhibitor design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromo-7-fluoro-dibenzofuran, and what challenges arise during halogenation?

  • Methodological Answer: The synthesis typically involves halogenation of dibenzofuran precursors. Bromination and fluorination can be achieved via electrophilic substitution or transition-metal-catalyzed cross-coupling. However, regioselectivity challenges arise due to competing halogenation at adjacent positions (e.g., 6-bromo vs. 7-fluoro substitution). Evidence from analogous compounds shows that low yields occur when dihydroxybenzaldehyde precursors are used, as seen in 2-bromo-7-HBF synthesis . Optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature) and precursor selection.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer: Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituent positions via coupling patterns and chemical shifts (e.g., fluorine’s deshielding effect).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., bromine’s isotopic signature).
  • IR Spectroscopy : Detection of C-Br (550–600 cm1^{-1}) and C-F (1000–1100 cm1^{-1}) stretches. Structural analogs like 6-bromo-1-chloro-dibenzofuran provide reference data for interpretation .

Q. What solvents and catalysts are optimal for functionalizing this compound?

  • Methodological Answer: Polar aprotic solvents (DMSO, DMF) enhance reaction rates in halogenation and cross-coupling. Palladium catalysts (e.g., Pd(PPh3_3)4_4) are effective for Suzuki-Miyaura couplings, while copper salts facilitate Ullmann reactions. For fluorination, silver(I) fluoride or Balz-Schiemann reactions may be employed .

Advanced Research Questions

Q. How can regioselectivity conflicts in halogenation be resolved during synthesis?

  • Methodological Answer: Contradictory data on bromine/fluorine positioning (e.g., competing 6-bromo vs. 7-fluoro products) require strategic precursor design. For example, pre-functionalized dibenzofurans with directing groups (e.g., methoxy) can guide halogenation. Computational modeling (DFT) predicts reactive sites by analyzing electron density and steric effects .

Q. What strategies mitigate low yields in this compound synthesis?

  • Methodological Answer: Low yields often stem from steric hindrance or side reactions. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time and improves purity.
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Flow chemistry : Enhances control over reaction parameters (temperature, residence time) .

Q. How does the electronic interplay between bromine and fluorine affect reactivity in cross-coupling reactions?

  • Methodological Answer: Bromine’s electronegativity increases the electrophilicity of adjacent carbons, making them prone to nucleophilic attack. Fluorine’s inductive effect stabilizes intermediates but may reduce reactivity in Sonogashira couplings. Kinetic studies using substituent-specific analogs (e.g., 7-bromo-2-(trimethylsilyl)benzofuran) reveal these electronic effects .

Q. What computational tools predict the environmental persistence of this compound?

  • Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models assess biodegradability and toxicity. Parameters like logPP (lipophilicity) and halogen bond strength correlate with persistence. Experimental validation via HPLC-MS monitors degradation products in simulated environmental conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction outcomes for halogenated dibenzofurans?

  • Methodological Answer: Discrepancies may arise from varying reaction scales or impurity profiles. Reproducibility protocols should standardize:

  • Catalyst purity : Use freshly distilled Pd0^0 complexes.
  • Solvent drying : Molecular sieves for anhydrous conditions.
  • Analytical controls : Compare results with structurally validated analogs (e.g., 6-chloro-7-fluoro-1-benzofuran) .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on halogenated dibenzofurans?

  • Methodological Answer: Apply the PICO framework to structure studies:

  • Population : Target molecule (this compound).
  • Intervention : Synthetic/functionalization method.
  • Comparison : Alternative halogenation strategies.
  • Outcome : Yield, regioselectivity, or reactivity metrics.
    • The FINER criteria ensure feasibility and novelty, such as exploring understudied fluorination techniques .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight265.06 g/mol (C12_{12}H6_6BrFO2_2)
Regioselectivity ChallengeCompeting 6-bromo vs. 7-fluoro products
Optimal Reaction SolventDMSO or DMF
Key Degradation PathwayPhotolysis (UV exposure)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.